molecular formula C17H24O2 B13036047 (3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol

(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol

Cat. No.: B13036047
M. Wt: 260.4 g/mol
InChI Key: QWCNQXNAFCBLLV-OQDIJTRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol, widely known in research as Falcarindiol , is a natural polyacetylenic oxylipin found in various food plants of the Apiaceae family and is recognized as a novel and potent polyyne . This compound is a PPARγ agonist , an action that contributes to its antidiabetic properties and its role in upregulating the cholesterol transporter ABCA1, which plays a critical role in lipid metabolism . Falcarindiol exhibits potent anticancer activity , preferentially inducing caspase-dependent cell death in breast cancer cells such as MDA-MB-231 and MDA-MB-468 at concentrations of 3-24 μM, while demonstrating lower toxicity in non-cancerous cells at these levels . Its anticancer mechanism is multifaceted, involving the induction of endoplasmic reticulum (ER) stress and the promotion of autophagy, which contribute to cancer cell death . Furthermore, Falcarindiol has shown synergistic effects with established cancer therapeutics like 5-FU and Bortezomib, enhancing their cell-killing efficacy in breast cancer models . The compound also possesses anti-inflammatory and antifungal properties, broadening its scope of pharmacological interest . In vivo studies in rat models have demonstrated that dietary supplementation with Falcarindiol can lead to a significant upregulation of ABCA1 expression in neoplastic tissues . From a physicochemical perspective, Falcarindiol has a molecular formula of C17H24O2 and a molecular weight of 260.371 g/mol . It is primarily insoluble in water but shows high solubility in non-polar solvents like hexane and moderate solubility in polar organic solvents such as ethanol and methanol . This product is intended For Research Use Only and is not for human use. References: InvivoChem. (2024). Falcarindiol

Properties

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

(3S,8R,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17+/m0/s1

InChI Key

QWCNQXNAFCBLLV-OQDIJTRPSA-N

Isomeric SMILES

CCCCCCC/C=C\[C@H](C#CC#C[C@H](C=C)O)O

Canonical SMILES

CCCCCCCC=CC(C#CC#CC(C=C)O)O

Origin of Product

United States

Preparation Methods

Extraction and Isolation from Natural Sources

  • Plant Material Selection: The compound is predominantly extracted from plants such as Angelica japonica, Oplopanax horridus, and Dendropanax arboreus, where it exists as a secondary metabolite.

  • Extraction Procedure:

    • Pulverization of dried plant material.
    • Solvent extraction using organic solvents such as methanol, ethanol, or ethyl acetate.
    • Concentration of the extract under reduced pressure.
    • Fractionation by chromatographic techniques including silica gel column chromatography, preparative HPLC, or flash chromatography to isolate falcarindiol.
  • Purification: Final purification is typically achieved by recrystallization or further chromatographic refinement to obtain the compound in high purity.

  • Advantages and Limitations:

    • Advantages: Natural source provides stereochemically pure compound.
    • Limitations: Low yield, time-consuming, and dependent on plant availability and quality.

Chemical Synthesis

Chemical synthesis of (3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol is challenging due to the need for stereoselective formation of hydroxyl groups at C3 and C8 and the conjugated diyne system.

Step Reaction Type Description Notes
1 Alkyne coupling Glaser coupling of terminal alkynes to form diyne backbone Requires copper catalyst under oxygen
2 Stereoselective hydroxylation Use of Sharpless asymmetric epoxidation or dihydroxylation Controls (3S,8R) configuration
3 Double bond formation Wittig or partial hydrogenation to form Z-alkene Maintains cis-configuration at C9
4 Deprotection Acid/base treatment to remove protecting groups Yields free diol
  • Yields and Challenges: Overall yields vary depending on the synthetic route and stereochemical control; side reactions such as over-reduction or polymerization of alkynes can occur.
Preparation Method Purity Achieved Yield Range Advantages Disadvantages
Natural Extraction >95% (after purification) Low (0.01–0.1% w/w in plant) Stereochemically pure, natural product Low yield, resource-dependent
Chemical Synthesis >90% (depending on method) Moderate (10–40% overall) Scalable, controllable stereochemistry Complex, multi-step, costly
  • Studies report that natural extraction remains the primary method for obtaining falcarindiol for biological studies due to its stereochemical fidelity.

  • Synthetic methods are evolving with advances in asymmetric catalysis and coupling chemistry to improve yield and stereoselectivity.

The preparation of this compound involves two main approaches: extraction from natural plant sources and chemical synthesis. Extraction methods provide high stereochemical purity but suffer from low yield and resource limitations. Chemical synthesis offers scalability and control but requires complex multi-step procedures with careful stereochemical management. Ongoing research focuses on optimizing synthetic routes to improve yield and efficiency while preserving the compound’s bioactive configuration.

Chemical Reactions Analysis

Types of Reactions

(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.

    Reduction: Employing reducing agents like lithium aluminum hydride to convert triple bonds to double bonds or single bonds.

    Substitution: Halogenation reactions using reagents like bromine or chlorine to introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products

    Oxidation: Formation of diketones or diacids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and metabolic disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol involves its interaction with specific molecular targets and pathways. It can affect cellular respiration by interacting with mitochondrial ATP synthase, promoting mitochondrial biogenesis. Additionally, it may influence various signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Discussion of Stereochemical and Functional Group Impacts

  • Stereochemistry : The (3S,8R,Z) configuration in falcarindiol enhances its interaction with PPARγ receptors compared to (3R,8S,Z)-falcarindiol, as shown in molecular docking studies .
  • Acetylation : Falcarindiol 3-acetate loses antifungal potency but gains stability in processed foods .
  • Chain Length : Araliadiol (C₁₅) shows reduced cytotoxicity compared to C₁₇ analogs, highlighting the role of chain length in bioactivity .

Biological Activity

(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly referred to as falcarindiol, is a polyacetylene compound primarily found in carrots (Daucus carota) and other Apiaceae family plants. This compound has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C17_{17}H24_{24}O2_2
  • Molecular Weight : 260.37 g/mol
  • CAS Number : 55297-87-5

Anticancer Properties

Falcarindiol has been studied for its ability to inhibit the growth of various cancer cells. Research indicates that it can induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : Falcarindiol has been shown to cause cell cycle arrest in the G2/M phase in human cancer cell lines, which is crucial for preventing the proliferation of cancer cells.
  • Apoptosis Induction : Studies have demonstrated that falcarindiol can activate caspases, leading to programmed cell death in cancer cells. This was observed in experiments with breast and prostate cancer cell lines.
StudyCell LineMechanismResult
MCF-7 (Breast)ApoptosisInduced apoptosis at IC50 of 20 µM
PC-3 (Prostate)Cell Cycle ArrestG2/M phase arrest observed

Anti-inflammatory Effects

Falcarindiol exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is beneficial in conditions like arthritis and other inflammatory diseases.

  • Cytokine Inhibition : In vitro studies have shown that falcarindiol significantly reduces the levels of TNF-alpha and IL-6 in stimulated macrophages.
  • Enzyme Inhibition : It has been reported to inhibit the expression of COX-2, thus reducing prostaglandin synthesis.
StudyModelMechanismResult
RAW 264.7 MacrophagesCytokine InhibitionReduced TNF-alpha by 50%
Mouse ModelCOX-2 InhibitionDecreased inflammation markers

Antimicrobial Activity

The antimicrobial properties of falcarindiol have also been explored. It has demonstrated activity against various pathogens including bacteria and fungi.

  • Bacterial Activity : Falcarindiol showed inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Fungal Activity : It has also been effective against Candida albicans, indicating its potential as a natural antifungal agent.
PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

The mechanisms through which falcarindiol exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.
  • Modulation of Signaling Pathways : Affects pathways such as NF-kB and MAPK which are critical in inflammation and cancer progression.

Case Studies

Several case studies have highlighted the efficacy of falcarindiol in both laboratory settings and clinical observations:

  • Case Study on Cancer Cell Lines : A study involving multiple human cancer cell lines demonstrated that treatment with falcarindiol resulted in a significant reduction in cell viability compared to untreated controls.
  • In Vivo Studies : Animal models treated with falcarindiol showed reduced tumor size and improved survival rates compared to control groups.

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